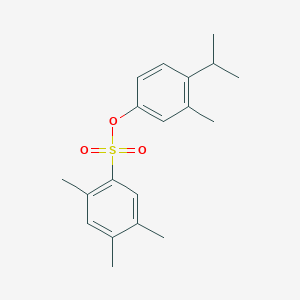

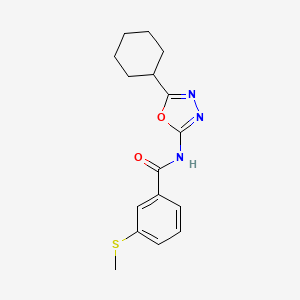

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis strategies for similar sulfonate derivatives often involve multi-step reactions, including alkylation, oxidation, and sometimes sulfonation or sulfation processes. For instance, sulfones can be prepared from thiophenol through an alkylation/oxidation sequence, yielding high yields under specific conditions (Alonso, Fuensanta, Nájera, & Varea, 2005).

Molecular Structure Analysis

The molecular structure of sulfonate derivatives is often elucidated using crystallography, NMR, and DFT computations, revealing the geometry, vibrational modes, and potential energy distributions. Studies have shown that sulfonate compounds can form supramolecular networks through intermolecular interactions (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Chemical Reactions and Properties

Sulfonate derivatives participate in various chemical reactions, including Julia-Kocienski olefination, where they react with carbonyl compounds to afford alkenes and dienes under specific conditions. These reactions showcase the reactivity and versatility of sulfonate compounds in organic synthesis (Alonso et al., 2005).

Physical Properties Analysis

The physical properties of sulfonate derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthesis and material science. Detailed characterization, including single-crystal X-ray diffraction, is essential for understanding these materials' physical aspects (Yusof, Ariffin, Hassan, Ng, & Tiekink, 2012).

Scientific Research Applications

Catalysis in Organic Reactions :

- A study by Alonso et al. (2005) explored the use of sulfones in the Julia-Kocienski olefination reaction, which is critical for forming carbon-carbon bonds in organic synthesis (Alonso et al., 2005).

- Wang et al. (2015) discussed metal coordination polymers, including those with phenyl sulfonate, as catalysts for the Biginelli reaction under solvent-free conditions, highlighting their role in green chemistry (Wang et al., 2015).

Materials Science and Photonics :

- Parol et al. (2020) reported the growth of single crystals of chalcone derivatives, which include methylbenzene-1-sulfonate, demonstrating their potential in nonlinear optics and photonics (Parol et al., 2020).

Synthetic Applications in Organic Chemistry :

- Evans et al. (2008) described the synthesis of compounds for evaluation as muscarinic antagonists, where the structure includes a propan-2-ylphenyl component (Evans et al., 2008).

Antimicrobial Properties :

- Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating their potential in antimicrobial applications (Fadda et al., 2016).

Membrane Technology and Energy Applications :

- Liu et al. (2014) developed a series of sulfonated polybenzimidazoles with phenyl phthalazinone groups for use in proton exchange membranes, which are key components in fuel cell technology (Liu et al., 2014).

Photochromic and Photomodulated Properties :

- Rybalkin et al. (2016) investigated the oxidation of cyclic sulfide groups to create new photochromic fulgides with photomodulated fluorescence properties (Rybalkin et al., 2016).

Synthesis and Characterization of Novel Compounds :

- Gómez-García et al. (2017) described the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters and evaluated their cytotoxic activity (Gómez-García et al., 2017).

properties

IUPAC Name |

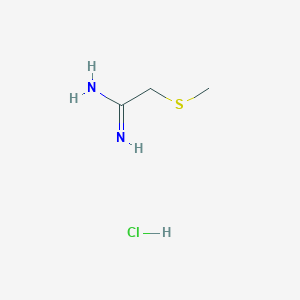

(3-methyl-4-propan-2-ylphenyl) 2,4,5-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3S/c1-12(2)18-8-7-17(10-15(18)5)22-23(20,21)19-11-14(4)13(3)9-16(19)6/h7-12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRJCJLYIQASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(propan-2-yl)phenyl 2,4,5-trimethylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)